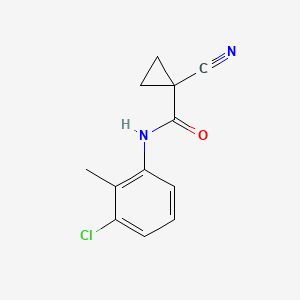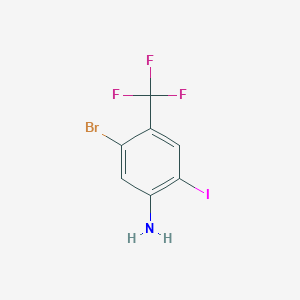
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .Molecular Structure Analysis
The molecular weight of the compound is 277.255 grams per mole. The molecular formula is C13H12FN3O3. The compound has a pale yellow color and is stable under normal laboratory conditions.Chemical Reactions Analysis
The compound can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. The structure-activity relationship (SAR) studies leading to the discovery of this compound are described in the literature .Physical And Chemical Properties Analysis
The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. Its melting point is 210-214°C. The compound is thermally stable .Scientific Research Applications
Synthesis and Preclinical Profiling
(Chrovian et al., 2018) developed a single-pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists, including compounds with structures similar to the queried chemical. These compounds showed robust P2X7 receptor occupancy and good tolerability in preclinical species, advancing one compound into phase I clinical trials for mood disorder treatments.
Structural and Conformational Analysis
(Huang et al., 2021) conducted a study focusing on boric acid ester intermediates with benzene rings, involving structures similar to the queried chemical. They used FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation and performed conformational analysis using density functional theory (DFT).
Process Development in Antifungal Synthesis
(Butters et al., 2001) examined the synthesis of voriconazole, an antifungal agent. They explored diastereocontrol in reactions involving similar chemical structures, optimizing synthetic routes for improved efficiency.
Design and Synthesis of Anticonvulsant Agents
(Malik & Khan, 2014) synthesized a series of compounds with structures akin to the queried chemical. They evaluated these compounds for anticonvulsant activities using the maximal electroshock test, finding significant potential in this area.
In Silico Analysis for Drug-Likeness
(Pandya et al., 2019) synthesized compounds related to the queried chemical and conducted in silico ADME prediction, revealing excellent drug-likeness properties. They also assessed the compounds for antibacterial and antifungal activities.
Molecular Docking Study in Anticancer and Antimicrobial Agents
(Katariya et al., 2021) explored the synthesis of compounds with similarities to the queried chemical, focusing on their anticancer and antimicrobial potential. The molecular docking studies indicated promising results for overcoming microbe resistance.
properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O2/c1-18-7-10(16-17-18)11(20)19-3-2-9(6-19)21-12-14-4-8(13)5-15-12/h4-5,7,9H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBQTMSNVVXXJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)
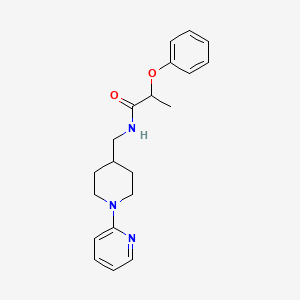
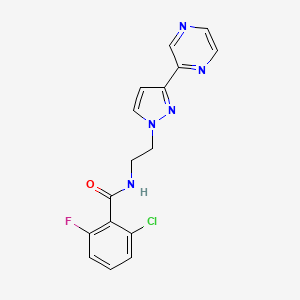
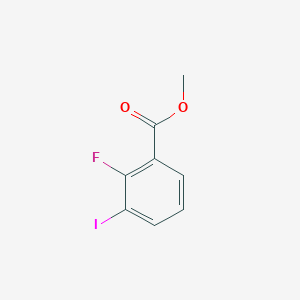

![4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B2379514.png)
![2-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2379516.png)

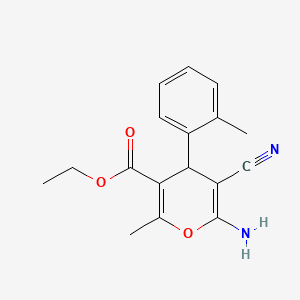
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)
![(3aS,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2379527.png)
